BenchChemオンラインストアへようこそ!

5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (CAS 904371-37-5) is a synthetic bis-heteroaryl carboxamide with the molecular formula C₁₇H₁₂FNO₃S and a monoisotopic mass of 329.052 Da. The compound features a 5-(2-fluorophenyl)furan-2-carboxamide core linked via an N-ethyl-2-oxo spacer to a thiophene-2-yl terminus.

Molecular Formula C17H12FNO3S
Molecular Weight 329.3 g/mol
CAS No. 904371-37-5
Cat. No. B6421362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
CAS904371-37-5
Molecular FormulaC17H12FNO3S
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3)F
InChIInChI=1S/C17H12FNO3S/c18-12-5-2-1-4-11(12)14-7-8-15(22-14)17(21)19-10-13(20)16-6-3-9-23-16/h1-9H,10H2,(H,19,21)
InChIKeySBGYBWFLTAMUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (CAS 904371-37-5) Procurement Baseline and Compound Identity


5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (CAS 904371-37-5) is a synthetic bis-heteroaryl carboxamide with the molecular formula C₁₇H₁₂FNO₃S and a monoisotopic mass of 329.052 Da . The compound features a 5-(2-fluorophenyl)furan-2-carboxamide core linked via an N-ethyl-2-oxo spacer to a thiophene-2-yl terminus . The 2-fluorophenyl substituent distinguishes it from the non-fluorinated 5-phenylfuran-2-carboxamide class, introducing altered electron distribution and potential for halogen-bond interactions at biological targets . Publicly available bioactivity data for this specific compound remain sparse; however, its structural framework—combining fluorinated aryl, furan, and thiophene pharmacophores—aligns it with furan/thiophene-2-carboxamide derivatives shown to engage urease, acetylcholinesterase, and butyrylcholinesterase enzymes [1].

Why Generic Substitution Fails for 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (CAS 904371-37-5): Structural Specificity Evidence


Generic substitution within the furan-2-carboxamide class is precluded by the compound's precise three-domain architecture: (1) a 2-fluorophenyl group at the furan C5 position, which alters ring electronics relative to unsubstituted phenyl or 4-fluorophenyl variants; (2) a 2-oxoethyl linker that extends the hydrogen-bonding pharmacophore; and (3) a thiophene-2-yl terminal group whose sulfur atom contributes distinct polarizability compared to furan or phenyl replacements [1]. Within the broader 5-aryl-furan-2-carboxamide class, even subtle aryl substitutions have been shown to shift IC₅₀ values by orders of magnitude—the 3,4-difluorophenyl analog 1y achieves 6 nM potency at the urotensin-II receptor, whereas closely related mono-fluorinated and non-fluorinated analogs exhibit significantly attenuated activity [2]. For the target compound, the combination of ortho-fluorophenyl, furan-oxoethyl-thiophene connectivity represents a unique intersection of structural motifs not replicated by any single commercially available analog, making direct functional interchange scientifically unsupportable without compound-specific validation [3].

Product-Specific Quantitative Evidence Guide: 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (CAS 904371-37-5)


Predicted Lipophilicity (LogP) Differentiation vs. Non-Fluorinated 5-Phenylfuran-2-carboxamide Analogs

The ACD/Labs Percepta-predicted LogP for 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is 3.48, driven by the combined contributions of the fluorophenyl ring, the extended oxoethyl-thiophene side chain, and the furan core . In contrast, the non-fluorinated parent scaffold 5-phenylfuran-2-carboxamide (CAS 128373-23-9, MW 187 Da) has a markedly lower predicted LogP of approximately 1.8–2.0 owing to its smaller molecular surface area and absence of halogen substitution . The ~1.5-log-unit increase positions the target compound in a more favorable lipophilicity window for membrane permeability while maintaining a topological polar surface area (TPSA) of 88 Ų—below the 140 Ų threshold generally associated with oral bioavailability .

Lipophilicity Drug-likeness Physicochemical profiling

Structural Feature Differentiation: Bis-Heteroaryl vs. Mono-Heteroaryl Furan-2-carboxamides in Enzyme Inhibition

The target compound embodies a bis-heteroaryl architecture (furan + thiophene) connected via an oxoethyl linker. In a 2024 enzyme kinetic study, the related bis-heteroaryl compound N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) demonstrated a Ki of 0.10 mM against acetylcholinesterase (AChE) and 0.07 mM against butyrylcholinesterase (BChE), while the regioisomeric N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) exhibited a Ki of 0.10 mM against urease [1]. The target compound's unique fluorophenyl substitution and extended oxoethyl linker are absent from these simpler bis-heteroaryl analogs, yet the shared furan-thiophene connectivity motif supports enzyme-binding potential in this chemotype [2]. By contrast, simpler mono-heteroaryl furan-2-carboxamides (e.g., N-(2-fluorophenyl)furan-2-carboxamide) show substantially weaker inhibition, with reported IC₅₀ values in the low micromolar range (≥5 µM) against cancer cell lines, reflecting the absence of a second heteroaryl ring for target engagement .

Enzyme inhibition Acetylcholinesterase Butyrylcholinesterase Urease

2-Fluorophenyl Substituent Effect: Ortho-F vs. 4-Fluorophenyl and Non-Fluorinated Analog Comparison

The target compound carries a 2-fluorophenyl (ortho-fluoro) substituent on the furan ring. In a directly comparable chemotype, the analog N-[5-(2-fluoro-phenyl)-furan-2-carbonyl]-guanidine (CHEMBL364926) exhibits an IC₅₀ of 3.50 × 10³ nM (3.5 µM) against the human Na⁺/H⁺ exchanger 1 (NHE-1) expressed in PS120 cells [1]. By contrast, 5-phenylfuran-2-carboxamide derivatives lacking the fluorine atom show markedly reduced binding in this target family, while 4-fluorophenyl regioisomers exhibit altered activity profiles due to differences in electrostatic potential distribution and steric accessibility at the ortho position [2]. The ortho-fluorine in the target compound introduces both a local dipole (C–F bond) and the capacity for orthogonal C–F···H–C or C–F···π interactions not available to the non-fluorinated or para-substituted analogs . The predicted LogD (pH 7.4) of 2.99 for the target compound further distinguishes it from the more hydrophilic NHE-1 inhibitor guanidine analog CHEMBL364926 [1].

Fluorine substitution SAR NHE-1 inhibition Physicochemical modulation

Comparative Potency Scaling: 5-Aryl-furan-2-carboxamide SAR Trajectory from Micromolar to Nanomolar Range

The broader 5-aryl-furan-2-carboxamide class demonstrates that systematic aryl substitution can drive potency improvements from micromolar to low nanomolar ranges. The landmark SAR study by Lim et al. (2019) showed that within a single congeneric series, the unsubstituted phenyl analog exhibited weak urotensin-II (UT) receptor antagonism, whereas the 3,4-difluorophenyl analog 1y achieved an IC₅₀ of 6 nM—representing a potency enhancement exceeding three orders of magnitude [1]. The target compound (CAS 904371-37-5), with its 2-fluorophenyl substitution and thiophene-extended side chain, occupies a distinct coordinate in this SAR landscape that is unexplored by the published compound set. It combines the ortho-fluorine electronic effect (validated at NHE-1) with a thiophene-2-yl terminus capable of engaging sulfur-π and CH-π interactions distinct from the piperazine-benzyl side chains employed in the UT antagonist series [1]. This unique substitution vector may enable target engagement profiles orthogonal to existing 5-aryl-furan-2-carboxamide chemotypes.

Urotensin-II receptor Structure-activity relationship Potency benchmarking

Predicted ADME Differentiation: Rule-of-5 Compliance and Bioavailability Potential vs. Higher-MW Furan-2-carboxamide Derivatives

The target compound (MW = 329.35 Da) satisfies all four Lipinski Rule-of-5 criteria: MW < 500 Da, LogP = 3.48 (< 5), H-bond donors = 1 (< 5), H-bond acceptors = 4 (< 10), with zero violations . This distinguishes it from many bioactive furan-2-carboxamide derivatives that incorporate bulky substituents (e.g., 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazine side chains) and exceed MW 500 Da with elevated LogP values, potentially compromising oral bioavailability [1]. The predicted ACD/LogD (pH 7.4) of 2.99 places the compound in a favorable distribution coefficient range for both passive membrane permeation and aqueous solubility. Furthermore, the TPSA of 88 Ų is well within Veber's recommended threshold (≤140 Ų) for oral bioavailability, and the 5 freely rotatable bonds fall at the upper boundary of the Veber criterion (≤10 rotatable bonds), suggesting adequate conformational flexibility without excessive entropic penalty upon target binding .

ADME prediction Drug-likeness Rule of 5 Bioavailability

Optimal Research and Procurement Application Scenarios for 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (CAS 904371-37-5)


Medicinal Chemistry Hit-Finding: Screening Against Kinase, Ion Channel, or GPCR Panels Where 5-Aryl-furan-2-carboxamide Scaffolds Are Precedented

The compound's bis-heteroaryl architecture and favorable Rule-of-5 compliance (MW 329 Da, LogP 3.48, 0 violations) make it an ideal candidate for inclusion in diversity-oriented or targeted screening libraries . The 5-aryl-furan-2-carboxamide class has demonstrated activity at urotensin-II receptors (GPCR, IC₅₀ down to 6 nM), MK2 kinase (non-ATP competitive, IC₅₀ down to 5.4 nM), and NHE-1 ion transporters (IC₅₀ 3.5 µM for the 2-fluorophenyl analog) [1][2]. The target compound's unexplored substitution pattern (ortho-fluorophenyl + thiophene-2-yl terminus) offers a structurally distinct screening vector for hit identification programs, particularly where existing furan-2-carboxamide hits suffer from IP constraints or suboptimal physicochemical properties. Procurement at ≥95% purity from vendors such as ChemSrc supports direct use in biochemical and cell-based assays.

Lead Optimization: Scaffold Elaboration Starting Point with Validated Synthetic Handles

With a molecular weight of 329 Da and a TPSA of 88 Ų, the compound occupies an attractive 'lead-like' chemical space that permits further functionalization without immediate breach of drug-likeness criteria . The structure presents multiple synthetic diversification vectors: (a) the 2-fluorophenyl ring can undergo further electrophilic aromatic substitution or metal-catalyzed cross-coupling; (b) the thiophene ring provides sulfur-mediated interactions and can be modified at the 3-, 4-, or 5-positions; (c) the central oxoethyl linker can be reduced, alkylated, or replaced to modulate conformational flexibility [1]. This is in contrast to more elaborated furan-2-carboxamide leads (e.g., the urotensin-II antagonist 1y with MW > 550 Da and complex piperazine-benzyl side chains) that leave limited room for further optimization [2]. The compound thus serves as a strategic procurement choice for medicinal chemistry teams seeking a developable starting point within the furan-2-carboxamide pharmacophore class.

Enzyme Inhibition Studies: Profiling Against Urease, Cholinesterase, or Related Hydrolase Targets

The furan/thiophene-2-carboxamide chemotype has demonstrated tractable enzyme inhibition against urease (CPD1 Ki = 0.10 mM), acetylcholinesterase (CPD3 Ki = 0.10 mM), and butyrylcholinesterase (CPD3 Ki = 0.07 mM) in published enzyme kinetic studies . The target compound combines structural features from both active series: the thiophene connectivity of CPD3 and the aromatic substitution pattern of the NHE-1-active 2-fluorophenyl-furan chemotype [1][2]. This hybrid architecture may confer dual or synergistic enzyme inhibition profiles not achievable with simpler furan-2-carboxamide analogs. Procurement of the target compound enables systematic profiling in these validated enzyme assays, with CPD1 and CPD3 serving as readily available in-class reference compounds for benchmarking potency and kinetic mechanism.

Chemical Biology Tool Compound Development: Halogen-Enabling for Biophysical Target Engagement Studies

The ortho-fluorine atom in the target compound provides an intrinsic ¹⁹F NMR probe that can be exploited for protein-observed or ligand-observed binding studies without requiring additional chemical modification . Fluorine NMR (¹⁹F) is increasingly used in fragment-based drug discovery (FBDD) and target engagement assays due to the nucleus's high gyromagnetic ratio, 100% natural abundance, and sensitivity to local chemical environment [1]. The compound's moderate LogP (3.48) and aqueous solubility profile (predicted LogS approximately −4.5) support its use at the 10–100 µM concentrations typical of ¹⁹F NMR screening . This biophysical utility distinguishes the target from non-fluorinated 5-aryl-furan-2-carboxamides, which require post-hoc incorporation of a fluorine label for NMR-based target engagement studies.

Quote Request

Request a Quote for 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.